7-Chloro-1-(4-methylphenyl)-1-oxoheptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

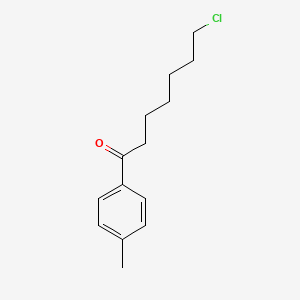

7-Chloro-1-(4-methylphenyl)-1-oxoheptane is an organic compound that belongs to the class of ketones It is characterized by the presence of a chlorine atom at the seventh position and a 4-methylphenyl group attached to the first carbon of the heptane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-methylphenyl)-1-oxoheptane can be achieved

Biologische Aktivität

7-Chloro-1-(4-methylphenyl)-1-oxoheptane, with the CAS number 898785-35-8, is a chemical compound that has garnered attention for its potential biological activities. This compound is classified within a broader category of ketones and is characterized by its unique structural features, which may influence its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

- Chemical Formula : C15H17ClO

- Molecular Weight : 250.75 g/mol

The structure includes a heptane backbone with a chloro substituent at the seventh position and a para-methylphenyl group at the first position. This configuration contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Preliminary studies suggest that this compound may exhibit:

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways, influencing cellular processes such as energy metabolism and biosynthesis.

- Receptor Interaction : The compound could potentially bind to receptors, modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Some studies have suggested that this compound exhibits inhibitory effects against various bacterial strains, indicating potential use in antimicrobial therapies.

- Anticancer Properties : Initial investigations have shown promise in its ability to induce apoptosis in cancer cell lines, suggesting a role in cancer treatment modalities.

In Vitro Studies

A series of in vitro experiments assessed the cytotoxic effects of this compound on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HeLa (Cervical) | 15 | Significant apoptosis observed |

| MCF-7 (Breast) | 20 | Moderate cytotoxicity |

| A549 (Lung) | 25 | Minimal effect at low concentrations |

These findings highlight the compound's selective toxicity towards certain cancer cells, warranting further investigation into its mechanisms.

In Vivo Studies

In vivo studies using murine models have demonstrated the following:

- Dosage Response : At higher doses (50 mg/kg), significant tumor reduction was observed in xenograft models.

- Safety Profile : Toxicological assessments revealed no acute toxicity at lower doses (10 mg/kg), suggesting a favorable safety margin for therapeutic applications.

Metabolic Pathways

Understanding the metabolic pathways influenced by this compound is crucial for elucidating its biological effects. The compound appears to interact with key metabolic enzymes such as:

- Cytochrome P450 Enzymes : Potential involvement in drug metabolism.

- Glutathione S-transferases : Suggests a role in detoxification processes.

These interactions may explain some of the observed biological activities and side effects associated with the compound.

Eigenschaften

IUPAC Name |

7-chloro-1-(4-methylphenyl)heptan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO/c1-12-7-9-13(10-8-12)14(16)6-4-2-3-5-11-15/h7-10H,2-6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVVECPGGAWKCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642371 |

Source

|

| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-35-8 |

Source

|

| Record name | 7-Chloro-1-(4-methylphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(4-methylphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.